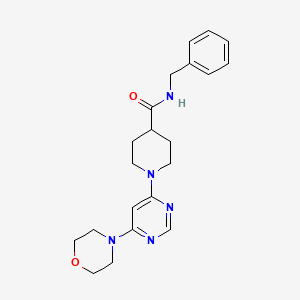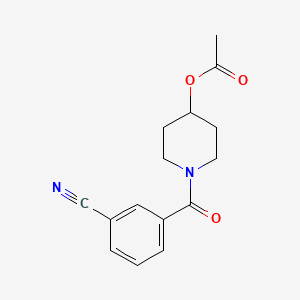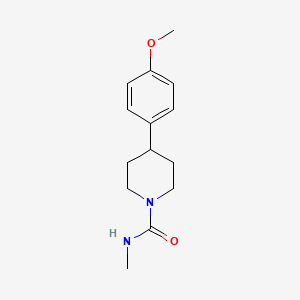methanone](/img/structure/B7548902.png)
[2-(Dimethylamino)-4-quinolyl](1-pyrrolidinyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Dimethylamino)-4-quinolyl](1-pyrrolidinyl)methanone, also known as DMQX, is a synthetic compound that has been extensively studied for its pharmacological properties. It belongs to the class of quinoline derivatives and is a potent antagonist of the ionotropic glutamate receptors.
Mecanismo De Acción
[2-(Dimethylamino)-4-quinolyl](1-pyrrolidinyl)methanone acts as a competitive antagonist of the glutamate receptors by binding to the receptor site and blocking the activity of glutamate. This results in the inhibition of the excitatory neurotransmission, which is responsible for the activation of the postsynaptic neuron.
Biochemical and Physiological Effects:
[2-(Dimethylamino)-4-quinolyl](1-pyrrolidinyl)methanone has been shown to have a number of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP), the induction of long-term depression (LTD), and the modulation of synaptic plasticity. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [2-(Dimethylamino)-4-quinolyl](1-pyrrolidinyl)methanone is its potency and selectivity for the glutamate receptors. This makes it a valuable tool for studying the role of these receptors in various physiological processes. However, its use is limited by its toxicity and its potential for off-target effects.
Direcciones Futuras
There are a number of future directions for the research on [2-(Dimethylamino)-4-quinolyl](1-pyrrolidinyl)methanone, including the development of more selective and less toxic analogs, the investigation of its potential therapeutic applications in neurological disorders, and the exploration of its role in other physiological processes such as pain and addiction. Further studies are also needed to elucidate the mechanisms underlying its neuroprotective effects and to optimize its use in experimental models.
Métodos De Síntesis
[2-(Dimethylamino)-4-quinolyl](1-pyrrolidinyl)methanone can be synthesized by the reaction of 2-chloro-4-dimethylaminoquinoline with 1-pyrrolidinylmethanamine in the presence of a base. The resulting product is then purified using chromatography techniques.
Aplicaciones Científicas De Investigación
[2-(Dimethylamino)-4-quinolyl](1-pyrrolidinyl)methanone has been used extensively in scientific research as a tool to study the role of glutamate receptors in the central nervous system. It has been shown to block the activity of both NMDA and non-NMDA receptors, which are involved in synaptic plasticity and learning and memory processes.
Propiedades
IUPAC Name |
[2-(dimethylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-18(2)15-11-13(16(20)19-9-5-6-10-19)12-7-3-4-8-14(12)17-15/h3-4,7-8,11H,5-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNQDWDECZZWQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=CC=CC=C2C(=C1)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-4-(pyrrolidine-1-carbonyl)quinolin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-chloro-4-fluorophenyl)methyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide](/img/structure/B7548821.png)



![2-{[4-(4-Methylphenyl)piperazino]methyl}imidazo[1,2-a]pyridine](/img/structure/B7548841.png)
![N~5~-(3,4-dimethoxyphenyl)-2-(1-isopropyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7548842.png)

![6-[5-(5-Chloro-2-thienyl)-1,2,4-oxadiazol-3-yl]-3-methyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7548865.png)
![N-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548893.png)
![N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548897.png)
![N-(4-chloro-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548900.png)
![3-{[5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]carbonyl}-1H-indazole](/img/structure/B7548916.png)

methanone](/img/structure/B7548929.png)